molecular formula C7H7BrN2O4S B2773937 N-(3-Bromo-2-nitrophenyl)methanesulfonamide CAS No. 2288709-67-9

N-(3-Bromo-2-nitrophenyl)methanesulfonamide

Cat. No.: B2773937
CAS No.: 2288709-67-9
M. Wt: 295.11
InChI Key: USUQXKDYDOPQRP-UHFFFAOYSA-N
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Description

N-(3-Bromo-2-nitrophenyl)methanesulfonamide is a chemical compound with the molecular formula C7H7BrN2O4S and a molecular weight of 295.11 g/mol . This compound is characterized by the presence of a bromine atom, a nitro group, and a methanesulfonamide group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

N-(3-bromo-2-nitrophenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O4S/c1-15(13,14)9-6-4-2-3-5(8)7(6)10(11)12/h2-4,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USUQXKDYDOPQRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C(=CC=C1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromo-2-nitrophenyl)methanesulfonamide typically involves the bromination and nitration of N-(dimethylphenyl)methanesulfonamide. The bromination is carried out using bromine in glacial acetic acid containing hydrobromic acid . The nitration process involves the use of nitric acid and sulfuric acid under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods involve the use of industrial-grade reagents and equipment to ensure efficiency and safety during the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromo-2-nitrophenyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-Bromo-2-nitrophenyl)methanesulfonamide is used in several scientific research fields:

Mechanism of Action

The mechanism of action of N-(3-Bromo-2-nitrophenyl)methanesulfonamide involves its interaction with molecular targets such as enzymes and proteins. The bromine and nitro groups play a crucial role in its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Bromo-2-nitrophenyl)acetamide
  • N-(3-Bromo-2-nitrophenyl)benzenesulfonamide
  • N-(3-Bromo-2-nitrophenyl)urea

Uniqueness

N-(3-Bromo-2-nitrophenyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry .

Biological Activity

N-(3-Bromo-2-nitrophenyl)methanesulfonamide is a compound that has garnered attention for its biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound has the molecular formula C₇H₈BrN₂O₄S. The presence of a bromine atom and a nitro group on the phenyl ring enhances its reactivity and biological interactions. The sulfonamide moiety is known for its role in enzyme inhibition, particularly in carbonic anhydrases and various proteases.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. The nitro group can be reduced to form reactive intermediates, which may covalently bind to target proteins, thereby modulating their activity. The bromine atom contributes to the compound's binding affinity, allowing it to effectively inhibit enzyme function.

Enzyme Inhibition

Research indicates that this compound can inhibit various enzymes involved in critical biological pathways:

  • Carbonic Anhydrase Inhibition : The sulfonamide group is known to mimic the structure of bicarbonate, allowing it to bind to the active site of carbonic anhydrases, thus inhibiting their activity.
  • Protease Inhibition : Studies have shown that this compound can inhibit serine proteases by binding to their active sites or allosteric sites, affecting their function .

Biological Activity

This compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.
  • Anti-inflammatory Effects : Nitro compounds are known for their anti-inflammatory activities. This compound may influence inflammatory pathways by modulating cytokine production and nitric oxide synthase (iNOS) activity .
  • Antitumor Potential : Some nitro compounds have shown promise in cancer research; however, specific studies on this compound's antitumor effects are still limited.

Case Studies

  • Inhibition of Hepatitis C Virus (HCV) Protease : A study indicated that similar compounds with methanesulfonamide groups exhibited potent inhibition of HCV protease, suggesting that this compound could possess similar antiviral properties .
  • Cytotoxicity Assays : In vitro assays demonstrated that derivatives of nitro-substituted phenylmethanesulfonamides showed varying degrees of cytotoxicity against cancer cell lines, highlighting the need for further exploration into this compound's potential as an anticancer agent .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

Compound NameStructureBiological Activity
N-(4-Bromo-3-nitrophenyl)methanesulfonamideSimilar structure with different substitutionModerate enzyme inhibition
N-(3-Bromo-2-nitrophenyl)acetamideAcetamide instead of sulfonamideAntimicrobial properties observed
N-(3-Bromo-2-nitrophenyl)ureaUrea functional groupPotential anti-inflammatory effects

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